Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects
Result of Action
As a thiazole derivative, it may have diverse biological activities , but the specific effects of this compound require further investigation.
Preparation Methods
The synthesis of Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with ethyl 2-bromo-3-oxobutanoate in the presence of a base can yield the desired thiazole derivative. Industrial production methods often employ microwave irradiation or the use of catalysts like polyethylene glycol-400 to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Scientific Research Applications
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications
Comparison with Similar Compounds
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole: Used in the development of antibacterial agents and DNA gyrase inhibitors.
Imidazo[2,1-b]thiazole: Noted for its diuretic and anti-inflammatory properties
Each of these compounds shares the thiazole core but differs in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8(2)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZKOGXEAKDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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